molecular formula C12H14O2 B1407508 [4-(Pent-1-yn-3-yloxy)phenyl]methanol CAS No. 1803595-04-1

[4-(Pent-1-yn-3-yloxy)phenyl]methanol

Cat. No.: B1407508
CAS No.: 1803595-04-1
M. Wt: 190.24 g/mol
InChI Key: CWORSBWWXCQBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Pent-1-yn-3-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is known for its unique structure, which includes a phenyl ring substituted with a pent-1-yn-3-yloxy group and a methanol group. This compound is used in various scientific research applications due to its versatile chemical properties.

Scientific Research Applications

Chemistry: [4-(Pent-1-yn-3-yloxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound can be used to study the effects of phenyl and alkyne groups on biological systems. It may also serve as a building block for the synthesis of bioactive molecules .

Medicine: The compound’s structure can be modified to create derivatives with potential therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics .

Biochemical Analysis

Biochemical Properties

[4-(Pent-1-yn-3-yloxy)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may enhance or inhibit specific enzymatic reactions, leading to changes in the concentration of key metabolites. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall function in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pent-1-yn-3-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with pent-1-yn-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: [4-(Pent-1-yn-3-yloxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(Pent-1-yn-3-yloxy)phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The phenyl ring and alkyne group can participate in various binding interactions, influencing the activity of target molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: [4-(Pent-1-yn-3-yloxy)phenyl]methanol is unique due to the presence of both a phenyl ring and an alkyne group, which provide distinct chemical reactivity and potential for diverse applications. Its methanol group also allows for further functionalization, making it a versatile compound in various fields of research .

Properties

IUPAC Name

(4-pent-1-yn-3-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWORSBWWXCQBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)OC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Reactant of Route 3
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Reactant of Route 4
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Reactant of Route 5
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[4-(Pent-1-yn-3-yloxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.